molecular formula C14H17BrN4O3S B317036 ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B317036
M. Wt: 401.28 g/mol
InChI Key: HQWLQMUECXIKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C14H17BrN4O3S. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a bromine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the bromination of pyridine to obtain 5-bromo-3-pyridinecarboxylic acid.

    Amidation: The 5-bromo-3-pyridinecarboxylic acid is then reacted with an amine to form the corresponding amide.

    Thioamide Formation: The amide is further reacted with a thioamide reagent to introduce the carbothioyl group.

    Piperazine Coupling: Finally, the thioamide derivative is coupled with ethyl piperazinecarboxylate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(5-chloro-3-pyridinyl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate
  • Ethyl 4-({[(5-fluoro-3-pyridinyl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate
  • Ethyl 4-({[(5-iodo-3-pyridinyl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate

Uniqueness

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

Molecular Formula

C14H17BrN4O3S

Molecular Weight

401.28 g/mol

IUPAC Name

ethyl 4-[(5-bromopyridine-3-carbonyl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H17BrN4O3S/c1-2-22-14(21)19-5-3-18(4-6-19)13(23)17-12(20)10-7-11(15)9-16-8-10/h7-9H,2-6H2,1H3,(H,17,20,23)

InChI Key

HQWLQMUECXIKCW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.